molecular formula C22H22ClN5O4S B11301277 N-{2-[3-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide

N-{2-[3-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide

Cat. No.: B11301277
M. Wt: 488.0 g/mol
InChI Key: KCWXQGDIVSSNNX-UHFFFAOYSA-N
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Description

N-{2-[3-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a sulfanyl group, and a chloro-methoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves multiple steps, including the formation of the triazine ring and the introduction of the chloro-methoxyphenyl group. One common approach is to start with the synthesis of the triazine ring through a cyclization reaction involving appropriate precursors. The chloro-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfanyl group through a thiol-ene reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-{2-[3-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[3-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[3-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H22ClN5O4S

Molecular Weight

488.0 g/mol

IUPAC Name

N-[2-[3-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C22H22ClN5O4S/c1-12(2)20(30)25-16-7-5-4-6-14(16)19-21(31)26-22(28-27-19)33-11-18(29)24-13-8-9-17(32-3)15(23)10-13/h4-10,12H,11H2,1-3H3,(H,24,29)(H,25,30)(H,26,28,31)

InChI Key

KCWXQGDIVSSNNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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